

Spectroscopic Data of 2-Deacetyltaxachitriene A: A Technical Overview

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Compound of Interest

Compound Name: 2-Deacetyltaxachitriene A

Cat. No.: B15595447

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Introduction

2-Deacetyltaxachitriene A, a complex diterpenoid, belongs to the taxane family of natural products, which are of significant interest to the scientific community due to their potential therapeutic properties, most notably as anti-cancer agents. The structural elucidation and characterization of such molecules are fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide aims to provide a comprehensive overview of the spectroscopic data for **2-Deacetyltaxachitriene A**. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific, detailed experimental data for this particular compound. While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) number (214769-96-7) and molecular formula ($C_{30}H_{42}O_{12}$), the primary spectroscopic data remains largely proprietary or unpublished in accessible formats.

Chemical Structure

The foundational step in any spectroscopic analysis is the understanding of the molecule's chemical structure. While a definitive peer-reviewed source detailing the complete stereochemistry and structure of **2-Deacetyltaxachitriene A** could not be retrieved, its molecular formula indicates a highly intricate and oxygenated taxane core.

Spectroscopic Data Summary

Despite the absence of detailed numerical data in the public domain, we can anticipate the expected spectroscopic characteristics based on the general features of the taxane skeleton and the functional groups implied by the molecular formula. The following sections outline the expected data and provide a template for how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **2-Deacetyltaxachitriene A**, a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.

Expected ^1H NMR Data: The proton NMR spectrum would be expected to be complex, with numerous signals in the 0.5-6.0 ppm range. Key signals would include those for methyl groups (singlets and doublets), methine protons (often coupled to multiple other protons), and protons on carbons bearing oxygen atoms, which would appear at lower field.

Expected ^{13}C NMR Data: The carbon NMR spectrum would show 30 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the carbon type: sp^3 -hybridized carbons of the taxane core, carbons attached to oxygen (in the range of 60-90 ppm), and any sp^2 -hybridized carbons from double bonds or carbonyl groups.

Table 1: Hypothetical ^1H and ^{13}C NMR Data for **2-Deacetyltaxachitriene A**

Position	δC (ppm)	δH (ppm, J in Hz)
1	n.d.	n.d.
2	n.d.	n.d.
...	n.d.	n.d.
30	n.d.	n.d.
n.d. - no data available		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula $C_{30}H_{42}O_{12}$.

Table 2: Expected Mass Spectrometry Data for **2-Deacetyltaxachitriene A**

Ionization Mode	Mass Analyzer	Formula	Calculated m/z	Observed m/z
ESI+	TOF or Orbitrap	$[C_{30}H_{42}O_{12} + H]^+$	595.2698	n.d.
ESI+	TOF or Orbitrap	$[C_{30}H_{42}O_{12} + Na]^+$	617.2517	n.d.
n.d. - no data available				

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Deacetyltaxachitriene A** would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from esters or ketones), and C-O bonds, as well as the C-H stretching and bending vibrations of the hydrocarbon framework.

Table 3: Expected Infrared Spectroscopy Data for **2-Deacetyltaxachitriene A**

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching
~1735	C=O stretching (ester/ketone)
~1240	C-O stretching
2950-2850	C-H stretching
Data is hypothetical and based on typical functional group frequencies.	

Experimental Protocols

Detailed experimental protocols are contingent on the availability of the primary research in which the spectroscopic data was first reported. Generally, the following procedures would be followed:

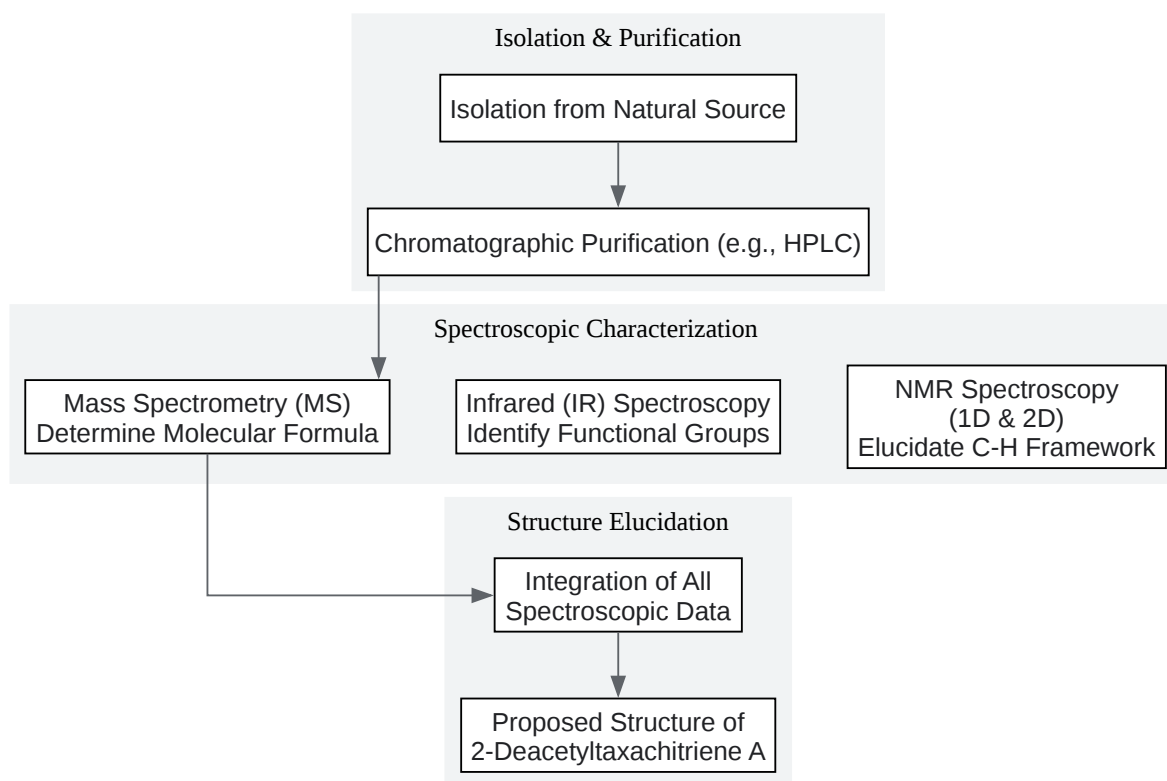
NMR Spectroscopy: A sample of **2-Deacetyltaxachitriene A** would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish connectivity.

Mass Spectrometry: A dilute solution of the compound would be introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). The data would be collected using a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

Infrared Spectroscopy: A small amount of the sample would be analyzed, either as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The process of characterizing a novel natural product like **2-Deacetyltaxachitriene A** follows a logical progression of analytical techniques.



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Caption: Workflow for the isolation and structural elucidation of a natural product.

Conclusion

While this guide provides a framework for the spectroscopic analysis of **2-Deacetyltaxachitriene A**, the absence of publicly accessible, detailed experimental data prevents a complete and quantitative presentation. The information provided herein is based on the expected spectroscopic behavior of a molecule with the given formula and belonging to the taxane class of compounds. For definitive data, researchers are encouraged to consult proprietary databases or await the publication of the primary research detailing the isolation

and full characterization of this compound. The scientific community would greatly benefit from the dissemination of such data to facilitate further research and development in this important area of natural product chemistry.

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